molecular formula C10H12O3 B13417577 (R)-Tropic Acid Methyl Ester

(R)-Tropic Acid Methyl Ester

Cat. No.: B13417577
M. Wt: 180.20 g/mol
InChI Key: OLEWRQVKIUHEJP-VIFPVBQESA-N
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Description

®-Tropic Acid Methyl Ester is an organic compound that belongs to the class of esters. It is derived from tropic acid, which is a carboxylic acid. This compound is of significant interest in organic chemistry due to its unique structure and reactivity. It is commonly used in the synthesis of various pharmaceuticals and as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: ®-Tropic Acid Methyl Ester can be synthesized through the esterification of ®-tropic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the carboxylic acid and alcohol mixture with a strong acid such as sulfuric acid or hydrochloric acid to facilitate the formation of the ester and water .

Industrial Production Methods: In an industrial setting, the production of ®-Tropic Acid Methyl Ester follows similar principles but on a larger scale. The process involves continuous esterification in a reactor, where the reactants are fed, and the products are continuously removed to drive the reaction to completion. The use of catalysts and optimized reaction conditions ensures high yield and purity of the ester.

Chemical Reactions Analysis

Types of Reactions: ®-Tropic Acid Methyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

    Transesterification: Alcohol and an acid or base catalyst.

Major Products:

    Hydrolysis: ®-Tropic acid and methanol.

    Reduction: ®-Tropic alcohol.

    Transesterification: A new ester and alcohol.

Scientific Research Applications

®-Tropic Acid Methyl Ester has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ®-Tropic Acid Methyl Ester involves its interaction with various molecular targets. In biochemical pathways, it can act as a substrate for enzymes that catalyze ester hydrolysis, leading to the formation of ®-tropic acid and methanol. The ester group is susceptible to nucleophilic attack, which is a key step in many of its reactions .

Comparison with Similar Compounds

    Ethyl Tropate: Another ester of tropic acid with ethanol.

    Methyl Benzoate: An ester of benzoic acid with methanol.

    Ethyl Acetate: An ester of acetic acid with ethanol.

Uniqueness: ®-Tropic Acid Methyl Ester is unique due to its specific stereochemistry and the presence of the tropic acid moiety. This gives it distinct reactivity and applications compared to other esters. Its role in the synthesis of tropane alkaloids and other pharmaceuticals highlights its importance in medicinal chemistry .

Properties

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

methyl (2R)-3-hydroxy-2-phenylpropanoate

InChI

InChI=1S/C10H12O3/c1-13-10(12)9(7-11)8-5-3-2-4-6-8/h2-6,9,11H,7H2,1H3/t9-/m0/s1

InChI Key

OLEWRQVKIUHEJP-VIFPVBQESA-N

Isomeric SMILES

COC(=O)[C@@H](CO)C1=CC=CC=C1

Canonical SMILES

COC(=O)C(CO)C1=CC=CC=C1

Origin of Product

United States

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